

Spectral Analysis of 2-Chloro-5-methylpyrimidine: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-5-methylpyrimidine

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This technical guide provides a comprehensive overview of the spectral data for **2-chloro-5-methylpyrimidine** (CAS No. 22536-61-4), a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

2-Chloro-5-methylpyrimidine has a molecular formula of $C_5H_5ClN_2$ and a molecular weight of 128.56 g/mol. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and elucidation of its role in reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **2-chloro-5-methylpyrimidine** by providing information about the chemical environment of its hydrogen and carbon atoms.

1H NMR Spectral Data

Proton NMR data provides insights into the number and types of hydrogen atoms present in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
8.63	Doublet (d)	2H	H4, H6	DMSO-d ₆
2.27	Triplet (t)	3H	-CH ₃	DMSO-d ₆
8.47	Singlet (s)	2H	H4, H6	CDCl ₃
2.33	Singlet (s)	3H	-CH ₃	CDCl ₃
8.40	Singlet (s)	2H	H4, H6	CDCl ₃
2.25	Singlet (s)	3H	-CH ₃	CDCl ₃

Note: Variations in chemical shifts and multiplicities can occur due to different solvents and experimental conditions.[\[1\]](#)[\[2\]](#)

¹³C NMR Spectral Data (Predicted)

As experimental ¹³C NMR data is not readily available, a predicted spectrum provides valuable information on the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
158.5	C4, C6
157.0	C2
131.0	C5
17.5	-CH ₃

Note: These values are predicted and may differ from experimental results.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The ATR-IR spectrum of **2-chloro-5-methylpyrimidine** was obtained using a Bruker Tensor 27 FT-IR instrument.^[3]

Wavenumber (cm ⁻¹)	Interpretation
~3050	C-H stretching (aromatic)
~2950	C-H stretching (methyl)
~1570	C=N stretching (pyrimidine ring)
~1470	C=C stretching (pyrimidine ring)
~1420	C-H bending (methyl)
~850	C-Cl stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Mass Spectral Data

The GC-MS analysis of **2-chloro-5-methylpyrimidine** reveals the following key fragments:

m/z	Interpretation
128	Molecular ion [M] ⁺
93	[M - Cl] ⁺
66	[C ₄ H ₄ N] ⁺

The top peak in the mass spectrum is observed at m/z 128, corresponding to the molecular ion.^[3]

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for **2-chloro-5-methylpyrimidine**.

NMR Spectroscopy

A sample of **2-chloro-5-methylpyrimidine** is dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) and placed in an NMR tube. ^1H and ^{13}C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 400 MHz or higher for ^1H NMR.

IR Spectroscopy

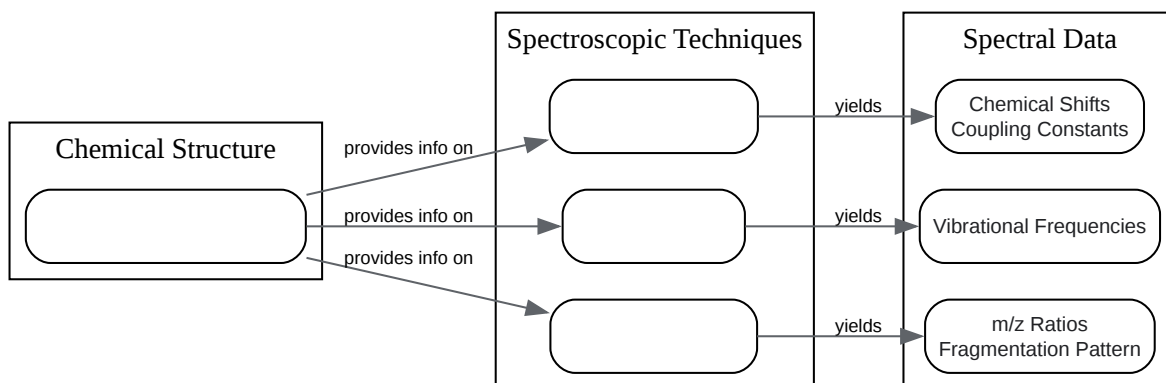
The IR spectrum is obtained using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded.

Mass Spectrometry

The sample is introduced into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the components of the sample, and the MS records the mass spectrum of the eluted **2-chloro-5-methylpyrimidine**.

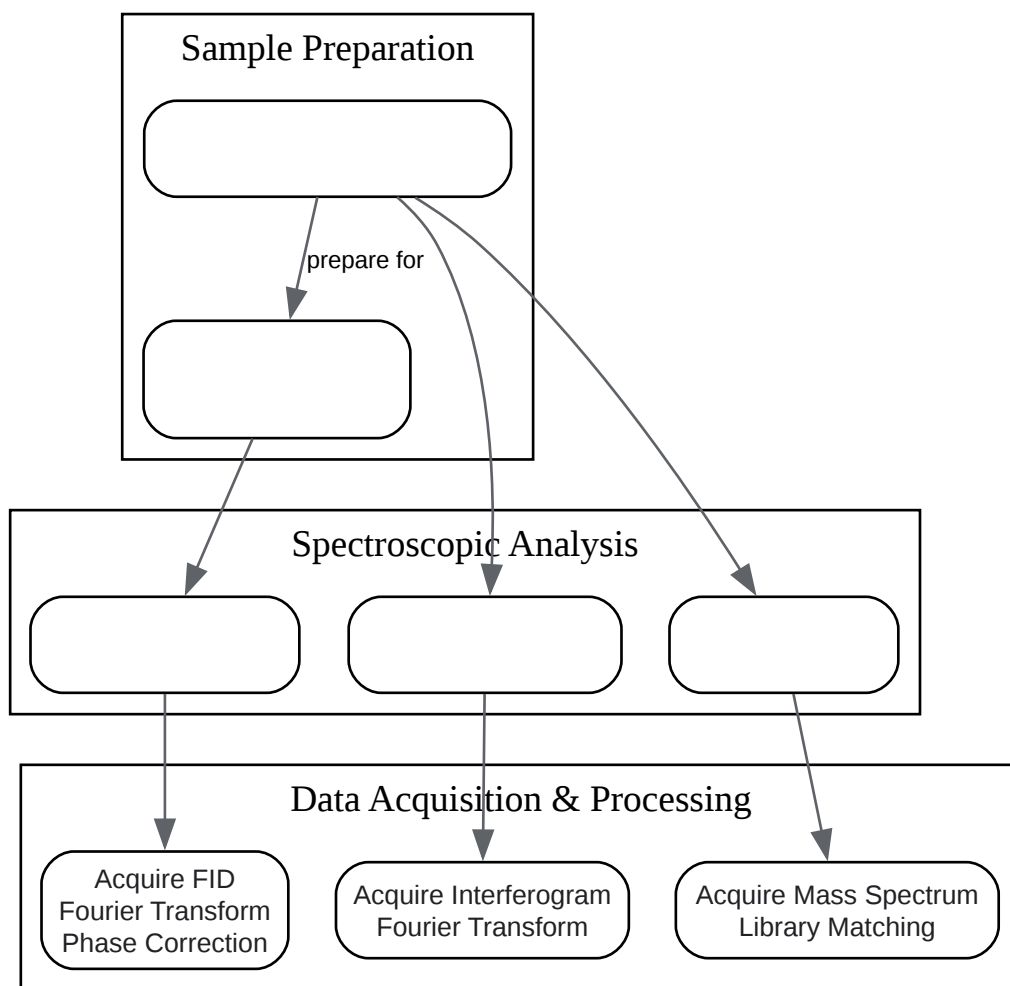
Visualizations

The following diagrams illustrate the relationships between the spectral data and the experimental workflow.



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Caption: Relationship between chemical structure and spectral data.



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Caption: Generalized experimental workflow for spectral analysis.

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